molecular formula C6H8N2O2 B12894361 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione

3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione

Cat. No.: B12894361
M. Wt: 140.14 g/mol
InChI Key: NWWUOOOLXJLKCV-UHFFFAOYSA-N
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Description

3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is an organic compound belonging to the class of pyrrole derivatives. Pyrrole derivatives are known for their wide range of pharmacological properties, including anti-inflammatory and antimicrobial activities . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione can be achieved through various methods. One common approach involves the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . This reaction typically requires mild conditions and can be carried out in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives with different substitution patterns.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include substituted pyrrole derivatives with potential biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures . This inhibition is achieved through the modulation of signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-1,4-dimethyl-1H-pyrrole-2,5-dione is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming various derivatives with significant pharmacological activities .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-amino-1,4-dimethylpyrrole-2,5-dione

InChI

InChI=1S/C6H8N2O2/c1-3-4(7)6(10)8(2)5(3)9/h7H2,1-2H3

InChI Key

NWWUOOOLXJLKCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C1=O)C)N

Origin of Product

United States

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